molecular formula C18H14BrF3N4OS B11091045 3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11091045
M. Wt: 471.3 g/mol
InChI Key: GYXMUIFHQHNZMU-UHFFFAOYSA-N
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Description

3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrimidine derivatives, which are then functionalized through a series of reactions such as halogenation, alkynylation, and amide formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
  • 3-(3-bromo-1-benzothien-2-yl)-N-(3-methoxyphenyl)-2-propenamide
  • Methyl 3-(3-bromo-1-benzothien-2-yl)-2-cyano-2-propenoate

Uniqueness

Compared to similar compounds, 3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14BrF3N4OS

Molecular Weight

471.3 g/mol

IUPAC Name

3-bromo-N-(3-methylpent-1-yn-3-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H14BrF3N4OS/c1-4-17(3,5-2)24-16(27)14-13(19)15-23-10(11-7-6-8-28-11)9-12(18(20,21)22)26(15)25-14/h1,6-9H,5H2,2-3H3,(H,24,27)

InChI Key

GYXMUIFHQHNZMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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